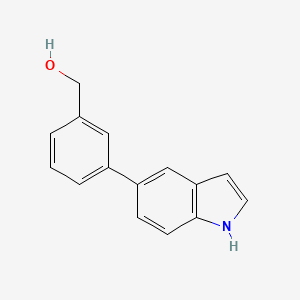

(3-(1H-Indol-5-yl)phenyl)methanol

Description

Significance of the Indole (B1671886) Nucleus as a Privileged Scaffold in Drug Discovery

The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry, widely recognized as a "privileged scaffold". omicsonline.orgresearchgate.netmdpi.com This designation stems from its recurring presence in a vast number of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. mdpi.commdpi.com The indole nucleus is a key structural component in the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and a multitude of alkaloids with potent pharmacological effects. researchgate.net

The versatility of the indole scaffold allows it to interact with a diverse range of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and nucleic acids. omicsonline.org This has led to the development of numerous indole-containing drugs with applications across various therapeutic areas. Notable examples include the anti-inflammatory drug Indomethacin, the antiemetic agent Ondansetron, and the anticancer drug Vincristine. mdpi.comresearchgate.net The chemical tractability of the indole ring also allows for its facile modification at various positions, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. mdpi.com Researchers have synthesized and evaluated a multitude of indole derivatives with substitutions at different positions of the indole ring, leading to the discovery of compounds with antimicrobial, antiviral, anticancer, and anti-inflammatory properties. omicsonline.orgmdpi.comchula.ac.th

Overview of Arylmethanol and Indole-Based Methanol (B129727) Derivatives as Research Targets

The arylmethanol moiety, particularly the benzyl (B1604629) alcohol group, is another structural feature of significant interest in medicinal chemistry. Benzyl alcohol and its derivatives are known to possess a range of biological activities, including antimicrobial and local anesthetic properties. ymerdigital.comnih.gov They are often incorporated into larger molecules to modulate their physicochemical properties and to interact with specific biological targets. The hydroxyl group of the methanol moiety can act as a hydrogen bond donor and acceptor, which can be crucial for binding to receptor sites. researchgate.net

When combined with an indole nucleus, the methanol group can give rise to compounds with unique biological profiles. A prominent example is Indole-3-carbinol (I3C), a natural product found in cruciferous vegetables. nih.govnih.gov I3C and its condensation product, 3,3'-diindolylmethane (B526164) (DIM), have been extensively studied for their potential anticancer, antioxidant, and anti-inflammatory activities. researchgate.netnih.gov These compounds have been shown to modulate multiple signaling pathways involved in cell cycle regulation, apoptosis, and inflammation. researchgate.netmdpi.comnih.gov The research interest in indole-based methanol derivatives is driven by the potential to create novel therapeutic agents that leverage the combined biological activities of both the indole scaffold and the arylmethanol group.

Research Rationale and Scope for (3-(1H-Indol-5-yl)phenyl)methanol and Related Analogues

The specific compound, this compound, represents a logical extension of the research into bioactive indole derivatives. The rationale for its synthesis and investigation is rooted in the established principles of medicinal chemistry, particularly the exploration of structure-activity relationships through molecular hybridization. While direct research on this exact molecule is not extensively published, the rationale for its study can be inferred from research on its constituent parts and related analogues.

The substitution at the 5-position of the indole ring is a well-explored strategy for modulating the biological activity of indole derivatives. researchgate.netnih.gov Studies on 5-substituted indoles have yielded compounds with a range of pharmacological effects, including potent receptor antagonism and enzyme inhibition. nih.gov For instance, the synthesis of 5-styryl and 5-phenethyl-substituted indoles has led to the discovery of potent blockers of various serotonin and adrenergic receptors. nih.gov Furthermore, the incorporation of an aromatic ring, such as a phenyl group, at the 5-position has been a feature in the design of various bioactive compounds. nih.gov

The phenylmethanol group attached to the indole at the 5-position via a phenyl linker introduces a flexible and functionalized side chain. This structural arrangement offers several possibilities for interaction with biological targets. The hydroxyl group can participate in hydrogen bonding, while the phenyl ring can engage in hydrophobic or π-stacking interactions. The meta-substitution pattern on the phenyl ring in this compound provides a specific spatial orientation of the methanol group relative to the indole core, which can be critical for selective receptor binding.

The investigation of this compound and its analogues would aim to explore new chemical space and to identify novel compounds with potential therapeutic applications, building upon the rich history of indole chemistry and the known bioactivities of arylmethanols. The synthesis of a library of related analogues, with variations in the substitution pattern on the phenyl ring and the indole nucleus, would be a crucial step in elucidating the structure-activity relationships and identifying lead compounds for further development.

Data Tables

Table 1: Biological Activities of Selected Indole Derivatives

| Compound Class | Example Compound | Biological Activity | Reference |

| 2-Phenyl Indoles | (E)-4-(2-(4-chlorophenyl)-1H-indol- 3-yl)-N-((2-methyl-1H-indol-3-yl) methylene) thiazol-2-amine | Analgesic, Anti-inflammatory | omicsonline.org |

| 5-Substituted Pyrido[4,3-b]indoles | 2,8-dimethyl-5-[(Z)-2-phenylvinyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | 5-HT Receptor Blocker | nih.gov |

| 5-Substituted 2-Phenyl-1H-indoles | [(Dimethylamino)(5-chloro-2-phenyl-1H-indol-3-yl)methyl]naphthalene-2-ol | Anticancer (Breast) | nih.gov |

| Bis-indole Derivatives | N,N′-(1,4-phenylene)bis{N′-[1-(tert-butoxycarbonyl) indol-3-yl]methyl (urea)} | Anticancer (Lung) | mdpi.com |

| 2-Arylindole Derivatives | 3-carboxaldehyde oxime of 2-phenylindole | Nitric Oxide Synthase Inhibitor | nih.gov |

Table 2: Anticancer Activity of Selected 2-Phenylindole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-Phenylindole Derivative 1 | MDA-MB-231 | 15.2 | researchgate.net |

| 2-Phenylindole Derivative 2 | A549 | 10.8 | researchgate.net |

| 2-Phenylindole Derivative 3 | B16F10 | 12.5 | researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1349716-34-2 |

|---|---|

Molecular Formula |

C15H13NO |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

[3-(1H-indol-5-yl)phenyl]methanol |

InChI |

InChI=1S/C15H13NO/c17-10-11-2-1-3-12(8-11)13-4-5-15-14(9-13)6-7-16-15/h1-9,16-17H,10H2 |

InChI Key |

CCJLNATWUMNAFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC3=C(C=C2)NC=C3)CO |

Origin of Product |

United States |

Biological Activities of 3 1h Indol 5 Yl Phenyl Methanol and Its Derivatives: in Vitro Investigations

Antimicrobial Activity Studies

Derivatives of (3-(1H-Indol-5-yl)phenyl)methanol have demonstrated a broad spectrum of antimicrobial activities in various in vitro studies. These activities include efficacy against bacteria, fungi, mycobacteria, and parasites.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

A study involving twenty synthesized derivatives of (Z)-5-(1H-indol-3-ylmethylene)-2-thioxothiazolidin-4-one showed that all compounds exhibited antibacterial activity against eight Gram-positive and Gram-negative bacterial species. nih.gov Notably, all tested compounds demonstrated greater antibacterial potency than ampicillin (B1664943) against all the bacteria tested. nih.gov Furthermore, eighteen of these compounds were more potent than streptomycin (B1217042) against Staphylococcus aureus, Enterobacter cloacae, Pseudomonas aeruginosa, Listeria monocytogenes, and Escherichia coli. nih.gov Three of the most active compounds were also more effective against methicillin-resistant Staphylococcus aureus (MRSA) than ampicillin. nih.gov

Another study on N-(hydroxyalkyl) derivatives of tris(1H-indol-3-yl)methylium salts found that the antibacterial activity was dependent on the length of the carbon chain, with derivatives having C5–C6 chains being more active. mdpi.com The most active compound in this series showed a minimum inhibitory concentration (MIC) of 0.5 μg/mL against Gram-positive bacteria, including MRSA. mdpi.com These compounds also displayed significant activity against Staphylococcus epidermidis and moderate activity against the Gram-negative bacteria Escherichia coli and Klebsiella pneumoniae. mdpi.com However, they were not active against Salmonella cholerasuis and Pseudomonas aeruginosa. mdpi.com

A novel series of 1-(Substituted phenyl)-3-(5-(Substituted-1H-indol-3-yl)-1,3,4-thiadiazol-2-yl) thiourea (B124793) compounds were synthesized and screened for their antibacterial activity. jchr.org The study tested these compounds against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative species including Pseudomonas aeruginosa and E. coli. jchr.org Compounds with halogen and methyl substituents were found to be more biologically active. jchr.org

Nitroimidazole derivatives are a known class of antimicrobial drugs effective against both Gram-negative and Gram-positive bacteria. nih.gov For instance, Metronidazole is used to treat infections caused by anaerobic Gram-negative bacteria like Helicobacter pylori and the Gram-positive Clostridium difficile. nih.gov

Table 1: Antibacterial Activity of Selected Indole (B1671886) Derivatives

| Compound/Derivative Class | Bacterial Strains | Key Findings | Reference |

|---|---|---|---|

| (Z)-5-(1H-indol-3-ylmethylene)-2-thioxothiazolidin-4-one derivatives | Gram-positive and Gram-negative species | All 20 synthesized compounds showed better antibacterial potency than ampicillin against all tested bacteria. 18 compounds were more potent than streptomycin against several species. | nih.gov |

| N-(hydroxyalkyl) derivatives of tris(1H-indol-3-yl)methylium salts | Gram-positive bacteria (including MRSA), S. epidermidis, E. coli, K. pneumoniae | Activity dependent on carbon chain length (C5-C6 optimal). MIC of 0.5 μg/mL against Gram-positive bacteria. | mdpi.com |

| 1-(Substituted phenyl)-3-(5-(Substituted-1H-indol-3-yl)-1,3,4-thiadiazol-2-yl) thiourea | B. subtilis, S. aureus, P. aeruginosa, E. coli | Compounds with halogen and methyl substituents showed stronger activity. | jchr.org |

| Nitroimidazole derivatives | Anaerobic Gram-negative and Gram-positive bacteria | Effective against a variety of pathogenic bacteria. | nih.gov |

Antifungal Efficacy

The same study that highlighted the antibacterial properties of (Z)-5-(1H-indol-3-ylmethylene)-2-thioxothiazolidin-4-one derivatives also evaluated their antifungal activity against eight fungal species. nih.gov The results indicated that all tested compounds exhibited good antifungal activity, often better than the reference drugs. nih.gov

Derivatives of 1-(Substituted phenyl)-3-(5-(Substituted-1H-indol-3-yl)-1,3,4-thiadiazol-2-yl) thiourea were also tested for their antifungal activity against Candida albicans and Aspergillus niger. jchr.org The compounds demonstrated promising results, with those containing halogen and methyl groups showing enhanced activity. jchr.org

Furthermore, tris(1H-indol-3-yl)methylium salts have also been investigated for their antifungal properties. researchgate.net Certain derivatives showed pronounced activity against the yeast Candida albicans and the fungus Aspergillus niger, with a Minimum Inhibitory Concentration (MIC) of 2.0 µg/mL. researchgate.net

Antitubercular Activity

The indole scaffold is a known feature in compounds with antitubercular activity. nih.gov A study focused on the synthesis of 3-phenyl-1H-indoles and their in vitro activity against drug-susceptible and drug-resistant Mycobacterium tuberculosis (Mtb) strains. nih.gov The results showed that some of these compounds were effective at inhibiting Mtb growth. nih.gov For example, 1H-indoles 3o and 3p had MIC values of 43.6 µM and 35.8 µM, respectively. nih.gov The study also suggested that steric components of the substituents were more critical than electronic and physicochemical characteristics in determining the potency of bacterial growth inhibition. nih.gov One of the compounds demonstrated bactericidal activity at concentrations close to its MIC. nih.gov

Antiparasitic Activity (e.g., Anti-malarial)

Indole-based compounds have been explored for their potential against various parasites. nih.gov Research on indole derivatives has shown activity against Plasmodium falciparum (the parasite causing malaria), Leishmania panamensis, and Trypanosoma cruzi. scielo.br

One study synthesized a series of 3-piperidin-4-yl-1H-indoles, which showed antimalarial activity against both drug-resistant and sensitive strains of P. falciparum. nih.gov These compounds were selective for the malaria parasite and did not exhibit cross-resistance with chloroquine. nih.gov Another study on new naphthyl-thiazole derivatives, which can be related to the broader class of indole-containing structures, showed that these compounds had cytotoxic potential against Leishmania amazonensis and Trypanosoma cruzi. unl.pt

Anticancer Activity Studies

In vitro studies have revealed the potential of this compound derivatives as anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines.

In Vitro Cytotoxicity Profiles Against Various Cancer Cell Lines

The anticancer potential of indole derivatives has been investigated across different cancer cell types. For instance, methanolic extracts of certain plants containing indole alkaloids have shown cytotoxic activity. nih.gov

A study on substituted isoindoline-1,3-diones, which are structurally related to indole derivatives, found them to be effective cytotoxic agents against several cancer cell lines, including L1210, Tmolt-3, and HeLa-S3. nih.gov The mechanism of action for these compounds was found to involve the inhibition of de novo purine (B94841) synthesis, which in turn reduces DNA and RNA synthesis, ultimately leading to cell death. nih.gov

Furthermore, the cytotoxic effects of tris(1H-indol-3-yl)methylium derivatives have been evaluated. researchgate.net These studies are crucial for understanding the therapeutic potential of these compounds in cancer treatment. The cytotoxic effect of these compounds was determined using human postnatal fibroblasts. researchgate.net

Table 2: In Vitro Cytotoxicity of Selected Indole Derivatives

| Compound/Derivative Class | Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|

| Substituted isoindoline-1,3-diones | L1210, Tmolt-3, HeLa-S3 | Effective cytotoxic agents; inhibit de novo purine synthesis. | nih.gov |

| Tris(1H-indol-3-yl)methylium derivatives | Human postnatal fibroblasts (for toxicity comparison) | Cytotoxicity evaluated to assess therapeutic potential. | researchgate.net |

Modulatory Effects on Cellular Processes (e.g., Apoptosis)

While indole derivatives are known to possess a wide range of biological activities, including the induction of apoptosis in various cancer cell lines, specific studies detailing the modulatory effects of this compound on cellular processes such as apoptosis are not extensively available in the reviewed literature. Broader research on indole compounds indicates that the indole nucleus is a crucial scaffold for developing agents with potential anticancer and apoptosis-inducing properties. For instance, some indole derivatives have been shown to trigger apoptosis through various cellular pathways. However, direct experimental data on this compound's specific role in apoptosis modulation is not prominently featured in the searched scientific reports.

Antiviral Activity Investigations

Derivatives of this compound have been the subject of numerous studies to evaluate their potential as antiviral agents against a range of human and animal viruses.

Inhibition of Human Immunodeficiency Virus (HIV)

The indole scaffold is a key component in the development of novel anti-HIV agents, particularly as inhibitors of the HIV capsid (CA) protein, which is a critical target for antiviral therapy due to its multiple roles in the viral life cycle. nih.gov Phenylalanine derivatives incorporating an indole group have been synthesized and evaluated for their anti-HIV-1 activity. nih.govnih.gov

In one study, novel phenylalanine derivatives were designed based on the structure of the CA modulator PF-74. nih.gov These compounds, featuring an indole ring, demonstrated a range of anti-HIV-1 activity. For example, compound I-19 showed an EC₅₀ value of 2.53 ± 0.84 μM. nih.gov The interaction of the indole nitrogen with Gln63 and the indole ring with other key amino acid residues within the HIV-1 capsid protein binding pocket was deemed crucial for their antiviral effect. nih.gov Another series of phenylalanine derivatives with an indolin-5-amine (B94476) substitution also showed promising anti-HIV-1 activity, with compound V-25i exhibiting an EC₅₀ of 2.57 ± 0.79 μM. nih.gov

| Compound | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) |

| I-19 | 2.53 ± 0.84 | >21.58 | >8.5 |

| V-25b | 4.85 ± 1.53 | >10.36 | >2.1 |

| V-25c | 5.06 ± 1.43 | >9.87 | >2.0 |

| V-25g | 5.27 ± 1.65 | >11.23 | >2.1 |

| V-25i | 2.57 ± 0.79 | >8.55 | >3.3 |

| PF-74 (Reference) | 0.42 ± 0.11 | >11.56 | >27.5 |

Activity Against Other Viruses (e.g., Herpes Simplex Virus-1, Hepatitis C Virus, Yellow Fever Virus, Bovine Viral Diarrhea Virus)

The antiviral spectrum of indole derivatives extends beyond HIV to other significant viral pathogens.

Herpes Simplex Virus-1 (HSV-1): The emergence of drug-resistant HSV strains necessitates the discovery of new antiviral agents. nih.gov While specific data on this compound is limited, related heterocyclic compounds containing indole moieties have been investigated. For example, certain 3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridines have shown anti-HSV-1 activity, with some compounds reducing the virus yield by up to 91% at a concentration of 50 μM. nih.gov Methanolic extracts of plants containing indole alkaloids have also demonstrated inhibitory effects against HSV-1. researchgate.net

Hepatitis C Virus (HCV): HCV infection is a major global health issue, and indole-based compounds have emerged as promising inhibitors. wpmucdn.com Research on 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives revealed that proper functionalization of this scaffold leads to significant anti-HCV activity. wpmucdn.com For instance, a derivative with an N-benzyl substitution at the tetrahydroindole core showed an EC₅₀ value of 3.13 μM against HCV genotype 1b in replicon cells. wpmucdn.com Polyphenolic compounds, some of which contain indole-like structures, have also been shown to inhibit HCV entry. nih.gov

Yellow Fever Virus (YFV): While direct studies on this compound against YFV were not found, research on other heterocyclic scaffolds provides insights. For example, 1,3,5-triphenyl-4,5-dihydropyrazole derivatives have been identified as potent YFV inhibitors, with some showing EC₅₀ values in the low micromolar range. nih.gov

Bovine Viral Diarrhea Virus (BVDV): BVDV, a pestivirus in the Flaviviridae family, is a surrogate model for HCV studies and an important animal pathogen. mdpi.comnih.gov Essential oils from medicinal plants containing various phytochemicals, including indole derivatives, have been tested for anti-BVDV activity. mdpi.com Salvia officinalis essential oil, for instance, showed moderate activity against BVDV with an EC₅₀ of 50 ± 3 µg/mL. mdpi.com

Enzyme Inhibition and Receptor Modulation

The ability of this compound derivatives to interact with and inhibit various enzymes and receptors is a key area of their biological investigation.

α-Glucosidase and Butyrylcholinesterase (BChE) Inhibition

α-Glucosidase Inhibition: α-Glucosidase inhibitors are important in the management of type 2 diabetes. Plant extracts containing various phytochemicals have been screened for their inhibitory activity. nih.gov While direct evidence for this compound is scarce, other indole-containing compounds have shown such activity. For example, the butanoyl derivative of castanospermine, an indolizidine alkaloid, is a known inhibitor of α-glucosidase I. nih.gov

Butyrylcholinesterase (BChE) Inhibition: BChE is a target for the symptomatic treatment of Alzheimer's disease. nih.gov Studies on isatin (B1672199) dimers and 3-indolyl-3-hydroxy-2-oxindole dimers have identified them as selective BChE inhibitors. For instance, a polymethylene-linked isatin dimer showed an IC₅₀ value of 3.20 µM for BChE, with over 11-fold selectivity compared to acetylcholinesterase. nih.gov Molecular docking studies suggest that these inhibitors interact with key residues in the BChE active site, including π-π stacking with Trp82. nih.gov

| Compound Series | Best Compound | BChE IC₅₀ (µM) | Selectivity vs. AChE |

| Isatin Dimers | 1f | 3.20 | > 11-fold |

| 3-Indolyl-3-hydroxy-2-oxindole Dimers | 2d | 4.49 | > 11-fold |

Lipoxygenase (LOX) Inhibition

Lipoxygenases are enzymes involved in the inflammatory cascade, making them therapeutic targets for inflammatory diseases. mdpi.comnih.gov Various natural and synthetic compounds are being explored as LOX inhibitors. mdpi.com Plant extracts rich in phenolic compounds have demonstrated significant LOX inhibitory activity. frontiersin.org For example, methanolic extracts of certain plants have been found to inhibit 5-LOX. mdpi.com While specific data for this compound is not available, the broader class of indole-containing compounds and other phytochemicals have shown potential. For instance, catechols isolated from Lithraea caustica have shown potent inhibition of 5-hLOX, with IC₅₀ values in the low micromolar range. frontiersin.org

Diacylglycerol Kinase Gamma (DGKγ) Inhibition

Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), two important lipid second messengers involved in numerous cellular signaling pathways. There are ten mammalian DGK isozymes (α–κ), and their dysregulation has been linked to various diseases, including cancer and bipolar disorder. nih.gov Consequently, DGK isozymes are considered potential therapeutic targets. nih.gov

While specific inhibitors for some DGK isozymes, such as DGKα, have been identified, research into inhibitors for other isozymes, including DGKγ, is ongoing. nih.govinsilico.com A thorough review of the available scientific literature did not yield specific studies investigating the inhibitory activity of this compound or its direct derivatives on diacylglycerol kinase gamma (DGKγ). Therefore, its potential to modulate this specific enzyme remains uncharacterized.

Aromatase Inhibitory Activity

Aromatase, a cytochrome P450 enzyme (CYP19A1), is crucial for the biosynthesis of estrogens from androgens. researchgate.net Its inhibition is a key strategy in the treatment of hormone-dependent breast cancer. researchgate.net Non-steroidal aromatase inhibitors have been a major focus of research, and various indole-based structures have been identified as potent inhibitors. researchgate.netpensoft.net

Studies on azolyl-substituted indole derivatives have demonstrated significant aromatase inhibitory activity. For instance, in a series of 3-(azolylmethyl)-1H-indoles, imidazole (B134444) derivatives were found to be more potent than their triazole counterparts. researchgate.net Specifically, imidazole derivatives with a 2-chloro or 4-cyano substitution on the N-benzyl moiety showed IC₅₀ values of 0.054 µM and 0.050 µM, respectively. researchgate.net Another study highlighted that 1-ethyl-3-[(1H-imidazol-1-yl)(4-fluorophenyl)methyl]-1H-indole was a potent agent in inhibiting the aromatization of androgens. researchgate.net The introduction of an N-benzyl group to 3-(1-azolylmethyl)-1H-indole derivatives was found to enhance the inhibitory profile, with the 4-fluoro derivative exhibiting an IC₅₀ of 0.0718 µM. nih.gov

More complex indole hybrids have also been evaluated. Compounds combining the phenstatin (B1242451) structure with a 1,2,4-triazole (B32235) heterocycle, related to the aromatase inhibitor letrozole, have shown dual activity as both tubulin and aromatase inhibitors. nih.gov Indole-based derivatives designed as dual inhibitors of aromatase and inducible nitric oxide synthase (iNOS) have also been synthesized, with the most potent compounds showing aromatase inhibition IC₅₀ values as low as 10 nM. nih.gov

| Compound Type | Specific Derivative Example | Aromatase Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| 3-(Azolylmethyl)-1H-indole | N-benzyl imidazole derivative (4-cyano substituted) | 0.050 µM | researchgate.net |

| 3-(Azolylmethyl)-1H-indole | N-benzyl imidazole derivative (2-chloro substituted) | 0.054 µM | researchgate.net |

| 3-(α-Azolylbenzyl)-1H-indole | N-ethyl imidazole derivative | 0.052 µM | researchgate.net |

| 3-(1-Azolylmethyl)-1H-indole | 4-fluoro N-benzyl derivative | 0.0718 µM | nih.gov |

| Indole-iNOS Hybrid | Compound 12 | 10 nM | nih.gov |

| Indole-iNOS Hybrid | Compound 16 | 12 nM | nih.gov |

Cannabinoid Receptor (CB1) Allosteric Modulation

The cannabinoid CB1 receptor, a G-protein-coupled receptor highly expressed in the central nervous system, is a key component of the endocannabinoid system. nih.gov Allosteric modulation of the CB1 receptor offers a sophisticated therapeutic approach, potentially avoiding the side effects associated with direct (orthosteric) agonists. insilico.comrsc.org Several indole derivatives have been identified as CB1 receptor allosteric modulators.

The first reported CB1 allosteric modulators were indole derivatives from Organon, including Org27569, Org27759, and Org29647. rsc.org These compounds were found to be positive allosteric modulators of agonist binding, meaning they increased the binding affinity of agonists like [³H]CP 55,940. nih.gov However, functionally, they acted as negative allosteric modulators (NAMs), inhibiting agonist-induced signaling. rsc.org Another indole derivative, 6-methyl-3-[2-nitro-1-(thiophen-2-yl)ethyl]-2-phenyl-1H-indole (ZCZ011), was also identified as a positive allosteric modulator that potentiated the effects of orthosteric agonists in various functional assays. nih.gov This compound was shown to be an allosteric agonist itself, with a signaling profile similar to the partial orthosteric agonist Δ⁹-tetrahydrocannabinol. insilico.com

Research into 3-(1-naphthoyl)indoles, which are known cannabimimetic compounds, has led to the synthesis of derivatives like 1-pentyl-1H-indol-3-yl-(1-naphthyl)methanes. These compounds, which lack the carbonyl group, still exhibit significant CB1 receptor affinity (Kᵢ = 17–23 nM), suggesting that binding is not solely reliant on hydrogen bonding to the carbonyl oxygen but also involves aromatic stacking interactions. researchgate.net

| Compound Type | Specific Derivative Example | Biological Activity at CB1 Receptor | Reference |

|---|---|---|---|

| Indole-2-carboxamide | Org27569 | Positive allosteric modulator (binding); Negative allosteric modulator (function) | rsc.orgnih.gov |

| 2-Phenyl-1H-indole | ZCZ011 | Positive allosteric modulator and allosteric agonist | insilico.comnih.gov |

| Indolyl-1-naphthylmethane | 1-Pentyl-1H-indol-3-yl-(1-naphthyl)methane | Orthosteric agonist with Kᵢ = 17–23 nM | researchgate.net |

Serotonin (B10506) Receptor (5-HT1A) Agonistic Activity and Serotonin Transporter (SERT) Affinity

The serotonin 1A receptor (5-HT1A) and the serotonin transporter (SERT) are critical targets for drugs treating anxiety and depression. chemrxiv.org The development of ligands that can modulate both targets, known as dual-action ligands, is an area of active research. Indole derivatives, particularly those with a 3-indolylpropyl structure, have shown promise in this area. chemrxiv.orgresearchgate.net

A series of 3-indolylpropyl derivatives were synthesized and evaluated for their binding affinities at the 5-HT1A receptor and SERT. researchgate.net Within this series, some compounds showed high affinity for the 5-HT1A receptor (Kᵢ = 43 and 56 nM), while others were more potent at SERT (Kᵢ = 17 and 34 nM). researchgate.net Notably, certain derivatives displayed potent, balanced activity at both targets, making them promising dual-action leads. chemrxiv.orgresearchgate.net Functional studies have shown that some of these derivatives behave as full agonists at the 5-HT1A receptor. nih.gov The development of "biased agonists," which preferentially activate specific downstream signaling pathways, is a recent advancement. Indole-based biased agonists like F15599 and F13714 have shown antidepressant-like properties in preclinical models. nih.gov

| Compound Series | Derivative Example | Target | Affinity (Kᵢ) | Reference |

|---|---|---|---|---|

| 3-Indolylpropyl derivatives | Compound 11b | 5-HT1A Receptor | 43 nM | researchgate.net |

| Compound 14b | 5-HT1A Receptor | 56 nM | researchgate.net | |

| Compound 14a | SERT | 17 nM | researchgate.net | |

| Compound 11c | SERT | 34 nM | researchgate.net | |

| Indanone-pyridinylpiperazine | Compound 21 | 5-HT1A Receptor | 0.74 nM | nih.gov |

| Indanone-pyridinylpiperazine | Compound 21 | 5-HT7 Receptor | 8.4 nM | nih.gov |

Nicotinic Acetylcholine (B1216132) Receptor Interactions

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in a wide range of physiological processes, from muscle contraction to cognitive functions. wikipedia.org They are composed of various subunits, leading to a diversity of receptor subtypes, with the α7 and α4β2 subtypes being abundant in the central nervous system. nih.gov

A series of 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide derivatives have been synthesized and characterized for their activity at human α7 and α4β2 nAChRs. nih.gov These compounds were found to act as competitive antagonists, with higher potency for the hα7 nAChR subtype compared to the hα4β2 subtype. nih.gov The selectivity for the hα7 subtype was increased by substitutions with oxygenated functional groups on the benzyl (B1604629) ring. Molecular docking studies suggested that this selectivity arises from a hydrogen bond formed between the hydroxyl group of the derivatives and a specific amino acid residue (α7-Gln116) in the α7 receptor, an interaction not possible at the corresponding position in the β2 subunit of the α4β2 receptor. nih.gov

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Indole derivatives are recognized for their antioxidant and radical scavenging capabilities. nih.gove3s-conferences.org

The antioxidant activity of indole derivatives is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. niscpr.res.inacs.org Studies on ethenyl indoles have shown that their antioxidant activity is dependent on the substituents on the phenyl ring; electron-donating groups enhance activity, with some derivatives showing antioxidant properties comparable to vitamin E. rsc.org A study on C-3 substituted indole derivatives found that a derivative with a pyrrolidinedithiocarbamate moiety was a particularly active radical scavenger and Fe³⁺ reducer. nih.gov The antioxidant mechanism is thought to involve hydrogen and/or electron transfer to quench free radicals, with the unsubstituted indole nitrogen atom playing a crucial role. rsc.orgnih.gov

| Compound Type | Assay | Activity Metric (IC₅₀ or % Scavenging) | Reference |

|---|---|---|---|

| Hydroxy substituted ethenyl indole | DPPH | IC₅₀ ~ 24 µM | rsc.org |

| Methoxy-substituted indole curcumin (B1669340) derivative | DPPH | 90.50% reduction | e3s-conferences.org |

| Indole derivative with pyrrolidinedithiocarbamate | DPPH | ~36% scavenging | nih.gov |

| Gramine (C-3 substituted indole) | Fe²⁺ Chelation | 89% chelation | nih.gov |

Anti-inflammatory and Analgesic Potentials

Inflammation is a protective response to injury or infection, but chronic inflammation can lead to various diseases. nih.govnih.gov Analgesics are substances that relieve pain, which is often a primary symptom of inflammation. nih.govchemrxiv.org Indole derivatives, including the well-known non-steroidal anti-inflammatory drug (NSAID) indomethacin, have long been recognized for their anti-inflammatory and analgesic effects. nih.govnih.gov

The anti-inflammatory activity of novel indole derivatives has been demonstrated in various in vitro and in vivo models. In carrageenan-induced paw edema tests, a common model for acute inflammation, certain indole-based Schiff bases showed significant inhibition of edema. nih.gov For example, a 3-nitrophenyl derivative (S3) and a 2,4,5-trimethoxyphenyl derivative (S14) were among the most potent compounds in one series. nih.gov Indole derivatives of ursolic acid have been shown to significantly inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net A derivative of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide, known as JR19, reduced leukocyte migration by up to 59% in a peritonitis model, with its effect linked to the nitric oxide pathway. mdpi.com

In terms of analgesic potential, these compounds have been evaluated in models such as the hot-plate test and the acetic acid-induced writhing test. nih.govnih.gov An indoline (B122111) derivative, planned as a prodrug of diclofenac, showed an analgesic protection of 48.1% in the writhing test. In another study, an indole-chalcone hybrid demonstrated a 61.74% inhibition in the same test. chemrxiv.org

| Compound Type | Assay | Activity Metric | Reference |

|---|---|---|---|

| Indole Schiff Base (S3) | Carrageenan-induced paw edema | 62.69% inhibition (after 2h) | nih.gov |

| Indole Schiff Base (S14) | Carrageenan-induced paw edema | 61.64% inhibition (after 2h) | nih.gov |

| Indole derivative of Ursolic Acid (Compound 6) | NO Inhibition (10 µM) | 54.3 ± 4.8% | researchgate.net |

| Indole derivative of Ursolic Acid (Compound 6) | TNF-α Inhibition (10 µM) | 67.6 ± 4.9% | researchgate.net |

| N-acylhydrazone derivative (JR19) | Leukocyte Migration | 59% reduction (10 mg/kg) | mdpi.com |

| Indole-Chalcone Hybrid (Compound 4) | Acetic acid-induced writhing | 61.74% inhibition | chemrxiv.org |

| Indoline derivative | Acetic acid-induced writhing | 48.1% protection |

Investigation of Other Specific Biological Targets and Mechanisms (e.g., Glucagon (B607659) Receptor Antagonism, Chelating Activity)

The indole scaffold, a core component of this compound, is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. mdpi.com Researchers have explored the modification of the indole ring to develop compounds with specific therapeutic actions, including antagonism of the glucagon receptor and metal ion chelation.

Glucagon receptor antagonists are of significant interest for the potential treatment of type II diabetes. nih.gov The glucagon receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating blood glucose levels. nih.gov Antagonizing this receptor can help to lower glucose production in the liver.

Numerous studies have focused on the design and synthesis of indole derivatives as potent glucagon receptor antagonists. nih.govnih.gov These efforts have led to the discovery of several series of indole-based compounds with high binding affinity and functional antagonism of the glucagon receptor. For instance, research has identified potent indazole and indole derivatives that show excellent in vitro profiles and favorable pharmacokinetic properties in animal models. nih.govnih.gov

One notable example from the broader class of indole-based antagonists is a compound identified as GRA 16d, which was found to be orally active in blocking glucagon-induced glucose elevation in humanized glucagon receptor (hGCGR) mice. nih.gov While specific data for this compound is not available in the reviewed literature, the extensive research on related indole derivatives suggests that this structural class is a promising starting point for the development of glucagon receptor antagonists.

Table 1: In Vitro Activity of Selected Indole-Based Glucagon Receptor Antagonists

| Compound/Lead Series | Target | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Indazole/Indole Derivatives | Glucagon Receptor (GCGR) | Antagonism | Potent antagonists discovered | nih.gov |

| GRA 16d (Indole-based) | Glucagon Receptor (GCGR) | In vivo efficacy | Orally active in hGCGR mice | nih.gov |

| MK-0893 (Pyrazole-based lead for indole designs) | Glucagon Receptor (GCGR) | IC50 (Binding Affinity) | 6.6 nM | nih.gov |

| MK-0893 (Pyrazole-based lead for indole designs) | Glucagon Receptor (GCGR) | IC50 (Functional cAMP Activity) | 15.7 nM | nih.gov |

This table presents data for related indole and lead compounds to illustrate the potential of the indole scaffold for glucagon receptor antagonism.

The ability of a molecule to bind to metal ions, known as chelation, is a valuable property in medicinal chemistry. Metal ions play critical roles in numerous biological processes, and their dysregulation is implicated in various diseases. Indole derivatives have been investigated for their potential as metal chelating agents. nih.govresearchgate.net

For example, novel tris-indole derivatives have been synthesized and proposed as potential iron chelators. nih.gov The design of these molecules positions oxygen atoms in a way that can coordinate with an iron ion. nih.gov Furthermore, some synthetic indole-phenolic compounds have demonstrated metal-chelating properties, particularly in sequestering copper ions. researchgate.net

The indole scaffold itself can be part of a larger structure that coordinates with transition metal ions, which can enhance the pharmacological properties of the compound. mdpi.com The formation of metal complexes with indole-containing ligands is an active area of research. mdpi.compreprints.org Although direct studies on the chelating activity of this compound were not identified, the broader family of indole compounds shows a clear potential for this type of biological activity.

Table 2: Chelating Properties of Indole Derivatives

| Compound Class | Target Ion | Key Findings | Reference |

|---|---|---|---|

| Tris-Indole Derivatives | Iron | Designed as potential iron chelators | nih.gov |

| Indole-Phenolic Compounds | Copper | Demonstrated metal-chelating properties | researchgate.net |

| Indole Derivatives | Transition Metals | Can form complexes, potentially improving pharmacological properties | mdpi.com |

This table summarizes the chelating potential of the broader class of indole derivatives.

Computational Chemistry and in Silico Modeling for 3 1h Indol 5 Yl Phenyl Methanol Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the interaction between a small molecule ligand and a protein receptor. This method is crucial for structure-based drug design.

Molecular docking simulations can predict how (3-(1H-Indol-5-yl)phenyl)methanol might bind to a protein's active site. The process involves placing the ligand in various conformations and orientations within the binding pocket of a target protein. A scoring function is then used to estimate the binding affinity, typically expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

Studies on structurally related indole (B1671886) derivatives have successfully used docking to predict binding modes. For instance, docking simulations for N-phenyl-1H-indol-2-amine derivatives against the fat mass and obesity-associated (FTO) protein were performed using both rigid and flexible docking algorithms to identify key interactions and predict binding affinities. nih.gov Similarly, docking of other indole-containing compounds has helped elucidate interactions with various enzymes, where key hydrogen bonds and hydrophobic interactions are identified to explain the compound's potency. nih.gov

For this compound, a docking study would reveal the specific amino acid residues it interacts with. The indole N-H group and the methanol (B129727) -OH group would be expected to act as hydrogen bond donors, while the aromatic rings could participate in π-π stacking or hydrophobic interactions. The predicted binding affinity would provide a quantitative measure of its potential inhibitory activity against a given target.

Illustrative Example of Docking Results for an Indole Derivative: This table presents hypothetical data to illustrate typical results from a molecular docking study.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| DNA Gyrase Subunit B | -8.5 | Asp73, Arg76 | Hydrogen Bond, Electrostatic |

| Ile78, Pro79 | Hydrophobic | ||

| MurB Reductase | -7.9 | Asn115, Ser140 | Hydrogen Bond |

| Tyr192, Phe210 | π-π Stacking, Hydrophobic |

Identification of Putative Molecular Targets (e.g., DNA Gyrase, MurB)

A crucial application of molecular docking is reverse docking, where a ligand is screened against a library of known protein structures to identify potential biological targets. Given that many indole-based compounds exhibit antimicrobial properties, bacterial enzymes are a logical starting point for investigating this compound.

DNA Gyrase: This essential bacterial enzyme introduces negative supercoils into DNA, a process vital for DNA replication and transcription. nih.gov It is a well-validated target for antibiotics, including the quinolone class. Docking this compound into the ATP-binding site of the GyrB subunit could reveal its potential to inhibit this enzyme's activity, a mechanism exploited by other classes of inhibitors. nih.gov

MurB: UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is another key enzyme in the bacterial cell wall biosynthesis pathway. Inhibition of MurB disrupts the formation of peptidoglycan, leading to cell death. Several studies have identified indole derivatives as potential MurB inhibitors. nih.govnih.gov Docking studies of this compound against E. coli MurB could elucidate its binding mode and assess its potential as an antibacterial agent acting through this mechanism. nih.gov

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. These calculations are fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity. A small energy gap implies that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

For this compound, DFT calculations would map the distribution of these orbitals. The HOMO is likely to be concentrated on the electron-rich indole ring system, while the LUMO may be distributed across the phenylmethanol portion. The energy gap would indicate its kinetic stability and the ease of intramolecular charge transfer.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution on a molecule. It is used to predict how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles.

An MEP map of this compound would likely show negative potential around the nitrogen atom of the indole ring and the oxygen atom of the methanol group, indicating these are sites for hydrogen bonding interactions. The hydrogen atoms of the N-H and O-H groups would show strong positive potential. This information is invaluable for understanding non-covalent interactions in a protein-ligand complex.

Global chemical reactivity descriptors can be derived from the HOMO and LUMO energies. These include chemical potential (μ), chemical hardness (η), and chemical softness (S).

Chemical Hardness (η) is a measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. nih.govresearchgate.net

Chemical Softness (S) is the reciprocal of hardness (S = 1/η). "Soft" molecules have a small HOMO-LUMO gap and are more reactive. researchgate.net

These parameters provide a quantitative scale for the reactivity of this compound, complementing the qualitative insights from HOMO-LUMO and MEP analyses.

Illustrative Table of Calculated Quantum Chemical Properties: This table presents hypothetical data based on typical values for similar aromatic compounds to illustrate the expected results from a DFT study.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -5.85 |

| LUMO Energy | ELUMO | - | -1.10 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.75 |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -3.475 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.375 |

| Chemical Softness | S | 1 / η | 0.421 |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.com This model then serves as a 3D query in a process called virtual screening, where large databases of chemical compounds are searched to identify novel molecules that match the pharmacophore and are therefore likely to exhibit similar biological activity. dovepress.commedchem-ippas.eu

For a scaffold like this compound, a pharmacophore model would be constructed based on its key structural features and their potential interactions with a target protein. mdpi.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. mdpi.com The indole nitrogen of the compound, for instance, can act as a hydrogen bond donor, while the hydroxyl group of the methanol substituent can function as both a hydrogen bond donor and acceptor. The phenyl and indole rings contribute to hydrophobic and aromatic interactions.

Once a pharmacophore model is validated, it can be used to screen vast chemical libraries, such as the ZINC database, to find new compounds with different core structures but similar key interaction features. nih.gov This approach has been successfully employed to discover novel inhibitors for various targets, including topoisomerase I and Src kinase. mdpi.comnih.gov The process often involves a multi-step filtration, where hits from the virtual screen are subjected to further analysis, such as molecular docking, to refine the list of potential candidates. nih.govmdpi.com The goal is to identify diverse chemical scaffolds that could serve as starting points for the development of new therapeutic agents. medchem-ippas.eunih.gov

The following table outlines a hypothetical pharmacophore model for this compound, which could be used as a starting point for virtual screening campaigns.

| Feature | Location | Type |

| Aromatic Ring 1 | Indole Ring | Aromatic |

| Aromatic Ring 2 | Phenyl Ring | Aromatic |

| Hydrogen Bond Donor | Indole N-H | Donor |

| Hydrogen Bond Acceptor/Donor | Methanol -OH | Acceptor/Donor |

| Hydrophobic Core | Biphenyl-like scaffold | Hydrophobic |

This model can be refined based on the specific biological target of interest. For instance, if the target has a well-defined binding pocket, the pharmacophore can be tailored to fit the steric and electronic properties of that pocket. mdpi.com

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

The pharmacokinetic properties of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its clinical success. In silico ADME prediction tools provide early insights into these properties, helping to identify potential liabilities and guide molecular optimization. nih.govri.se These computational models use the chemical structure of a compound to estimate various physicochemical and pharmacokinetic parameters. ri.se

For this compound, in silico ADME predictions can offer valuable information. For instance, predictions can estimate its oral bioavailability, blood-brain barrier (BBB) permeability, and susceptibility to metabolism by cytochrome P450 (CYP) enzymes. dovepress.comnih.gov The indole moiety, present in many bioactive compounds, is known to be a substrate for various metabolic enzymes. nih.gov Predicting which CYP isoforms are likely to metabolize this compound is crucial for anticipating potential drug-drug interactions and understanding its metabolic stability. dovepress.comnih.gov

Several freely accessible web-based tools and commercial software packages are available for ADME predictions. uad.ac.id These platforms use a variety of algorithms, including quantitative structure-activity relationship (QSAR) models and machine learning approaches, to generate predictions. ri.se

Below is a table of predicted ADME properties for this compound, generated using hypothetical data from common in silico models.

| Property | Predicted Value | Interpretation |

| Water Solubility (LogS) | -3.5 | Moderately soluble |

| Caco-2 Permeability | High | Good intestinal absorption potential |

| Blood-Brain Barrier (BBB) Permeation | Yes | Potential for CNS activity |

| P-glycoprotein (P-gp) Substrate | No | Low potential for efflux from the CNS |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions |

These predictions suggest that this compound is likely to have favorable absorption and distribution characteristics. However, the potential for inhibition of CYP2D6 would need to be experimentally verified.

Assessment of Drug-Likeness and Bioactivity Scores (e.g., Lipinski's Rule of Five Compliance)

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. units.it One of the most widely used guidelines for evaluating drug-likeness is Lipinski's Rule of Five. units.itdrugbank.com This rule states that orally active drugs generally have:

No more than 5 hydrogen bond donors. drugbank.com

No more than 10 hydrogen bond acceptors. drugbank.com

A molecular mass less than 500 Daltons. drugbank.com

An octanol-water partition coefficient (logP) not greater than 5. drugbank.com

Compounds that violate more than one of these rules may have problems with oral bioavailability. units.it

In addition to Lipinski's rule, other computational filters and bioactivity scores can be used to further assess the potential of a compound. These can include measures of molecular complexity, such as the number of rotatable bonds, and topological polar surface area (TPSA), which is correlated with cell permeability.

The drug-likeness properties of this compound are analyzed in the table below.

| Parameter | Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 237.29 g/mol | Compliant (< 500) |

| Hydrogen Bond Donors | 2 | Compliant (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Compliant (≤ 10) |

| LogP (octanol-water partition coefficient) | 3.1 | Compliant (≤ 5) |

| Number of Rule Violations | 0 | Yes |

Based on this analysis, this compound fully complies with Lipinski's Rule of Five, suggesting it has a favorable profile for oral bioavailability. researchgate.net Further analysis of its bioactivity scores against various target classes (e.g., GPCR ligands, kinase inhibitors, ion channel modulators) can provide insights into its potential biological activities and guide further experimental investigation.

Advanced Characterization Techniques for 3 1h Indol 5 Yl Phenyl Methanol and Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is the cornerstone for elucidating the structure of organic molecules. By analyzing the interaction of electromagnetic radiation with the compound, chemists can map out its atomic framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. ¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.

For a compound like (3-(1H-Indol-5-yl)phenyl)methanol, specific signals would be expected. The protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet around 4.5–5.0 ppm, and the hydroxyl proton itself would also produce a singlet. The indole (B1671886) NH proton is typically observed as a broad singlet at a higher chemical shift, often above 8.0 ppm. The aromatic protons on both the phenyl and indole rings would generate a complex pattern of multiplets in the aromatic region (approximately 7.0–8.5 ppm).

In the ¹³C NMR spectrum, the carbon of the hydroxymethyl group would be found in the aliphatic region, while the carbons of the phenyl and indole rings would resonate in the aromatic region (typically 100–140 ppm).

While specific data for the title compound is scarce, the characterization of a related derivative, 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one , illustrates the application of NMR. mdpi.com Its ¹H NMR spectrum showed key signals such as a methyl group at 3.19 ppm and an indolyl proton at 11.84 ppm. mdpi.com The ¹³C NMR spectrum displayed characteristic signals for methyl and carbonyl carbons at 35.4 ppm and 168.4 ppm, respectively. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Indole Derivatives

| Compound/Fragment | Technique | Chemical Shift (δ) in ppm | Description | Reference(s) |

| Indolyl Proton (NH) | ¹H NMR | 11.84 (s) | Singlet for the NH proton of the indole ring. | mdpi.com |

| Olefinic Proton | ¹H NMR | 6.83 (s) | Singlet for a proton on a double bond. | mdpi.com |

| Methyl Group | ¹H NMR | 3.19 (s) | Singlet for a methyl group attached to a nitrogen. | mdpi.com |

| Aromatic Protons | ¹H NMR | 7.05-8.39 (m) | Complex multiplets for protons on the phenyl and indole rings. | mdpi.com |

| Carbonyl Carbon | ¹³C NMR | 168.4 | Signal for the carbon atom of a carbonyl group. | mdpi.com |

| Methyl Carbon | ¹³C NMR | 35.4 | Signal for the carbon atom of a methyl group. | mdpi.com |

| Aromatic Carbons | ¹³C NMR | 112.0-163.0 | Signals for the carbon atoms of the aromatic rings. | mdpi.com |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected. A broad peak around 3400-3200 cm⁻¹ would indicate the O-H stretching of the alcohol group. The N-H stretch of the indole ring would likely appear in the same region, around 3400-3300 cm⁻¹. Aromatic C-H stretching vibrations are typically observed around 3100-3000 cm⁻¹, while C=C stretching vibrations from the aromatic rings would appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the primary alcohol would be visible around 1050 cm⁻¹.

For instance, the IR spectrum of 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one showed characteristic absorption bands for the NH group at 3444 and 3159 cm⁻¹, a C=O bond at 1635 cm⁻¹, and C=N/C=C double bonds between 1573–1614 cm⁻¹. mdpi.com Similarly, studies on other indole derivatives report IR peaks for N-H stretching around 3400 cm⁻¹ and C=O stretching near 1690 cm⁻¹. scielo.br

Table 2: Characteristic IR Absorption Bands for Indole Derivatives

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference(s) |

| N-H (Indole) | Stretch | 3444, 3159 | mdpi.com |

| C=O | Stretch | 1635 | mdpi.com |

| C=C / C=N (Aromatic) | Stretch | 1573-1614 | mdpi.com |

| C-H (Aromatic) | Stretch | ~3050 | rsc.org |

| C-H (Aliphatic) | Stretch | ~2928 | rsc.org |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the molecular formula of a compound with high accuracy.

For this compound (C₁₅H₁₃NO), the exact mass would be a key piece of data obtained from HRMS. Techniques like Electrospray Ionization (ESI) are commonly used for polar molecules and would likely be employed. Other methods like Electron Ionization (EI) and Fast Atom Bombardment (FAB) can also be used to analyze indole derivatives. scielo.brorientjchem.org

The structural confirmation of 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one was supported by HRMS (ESI), which determined its chemical formula. mdpi.com Numerous other studies on complex indole derivatives also rely on HRMS (ESI) to confirm the calculated molecular formula. rsc.orgrsc.orgacs.org

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of the substance, a detailed 3D model of the molecule can be generated.

For a novel compound like this compound, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous proof of its structure and stereochemistry. While no specific crystallographic data for the title compound has been found, the methodology is well-established for related indole structures. For example, the crystal structure of (2,3-Dihydro-1H-pyrrolo[1,2-a]indol-9-yl)(p-tolyl)methanone was solved by direct methods and refined by full-matrix least-squares methods on F². rsc.org Such data is often deposited in databases like the Cambridge Crystallographic Data Centre (CCDC) for public access. rsc.org

Elemental Analysis for Compositional Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This data is used to confirm the empirical and molecular formula of a synthesized compound. The experimentally determined percentages are compared with the calculated values based on the proposed chemical formula.

For this compound (C₁₅H₁₃NO), the calculated elemental composition would be approximately: Carbon 80.69%, Hydrogen 5.87%, and Nitrogen 6.27%. Experimental results from an elemental analyzer for a pure sample should closely match these values. This technique was used to confirm the composition of 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one , where the found percentages of C, H, and N were in good agreement with the calculated values. mdpi.comorientjchem.org

Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC)

Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds. Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a chemical reaction and to get a preliminary indication of product purity. rsc.org A spot corresponding to the product is visualized on a TLC plate (often silica (B1680970) gel) using a suitable solvent system (eluent) and a visualization method like UV light. rsc.orgrsc.org

For purification on a larger scale, column chromatography is widely used. The crude product is passed through a column packed with a stationary phase (commonly silica gel), and a solvent or solvent mixture is used to elute the components at different rates, allowing for the isolation of the pure compound. rsc.orgrsc.org The choice of eluent, often a mixture like hexane (B92381) and ethyl acetate, is optimized to achieve the best separation. rsc.org

Future Directions and Research Gaps in 3 1h Indol 5 Yl Phenyl Methanol Research

Development of Novel and More Efficient Synthetic Routes

The synthesis of complex indole (B1671886) derivatives like (3-(1H-Indol-5-yl)phenyl)methanol often relies on classical methods that may involve expensive reagents, harsh conditions, or result in low yields. Future research must prioritize the development of more efficient, scalable, and sustainable synthetic strategies.

Current research on related indole compounds highlights several modern synthetic methods that could be adapted. For instance, multicomponent reactions (MCRs) offer a powerful strategy for constructing complex molecules like indole-fused naphthoquinones in a single step, which is both economical and sustainable. researchgate.net One-pot methodologies, such as the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives using a sulfamic acid catalyst, demonstrate the potential for creating multiple C-C and C-N bonds in a single, efficient process. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been successfully used to functionalize pyrazole (B372694) rings with phenyl groups, a strategy that could be applied to the indole scaffold. rsc.org The Fischer indole synthesis remains a foundational method, but novel variations using catalysts like boron trifluoride ethyl etherate have been shown to produce high yields for related structures like 4-(3-methyl-1H-indol-2-yl)phenylmethanone. orientjchem.orgresearchgate.net Exploring these advanced, one-pot, and metal-catalyzed reactions could provide more direct and high-yielding pathways to this compound and its derivatives, overcoming the limitations of traditional multi-step syntheses. researchgate.netorientjchem.orgresearchgate.net

Identification of New Biological Targets and Elucidation of Molecular Mechanisms

While the precise biological targets of this compound are not yet defined, the broader family of indole derivatives exhibits a wide range of pharmacological activities. A critical area of future research is the systematic screening of this compound against various biological targets to uncover its therapeutic potential.

Research into similar structures provides a roadmap for this exploration. For example, certain substituted indole derivatives have been identified as substrate-specific, allosteric inhibitors of 15-lipoxygenases (ALOX15), an enzyme implicated in inflammation and cancer. nih.gov Other indole-based compounds, specifically indol-3-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives, have been investigated as dual inhibitors of acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE1), two key enzymes in the pathology of Alzheimer's disease. rsc.orgnih.gov

Future studies should therefore involve comprehensive screening of this compound against a panel of enzymes and receptors, including those involved in neurodegenerative diseases (AChE, BACE1, Monoamine Oxidase) and inflammatory pathways (ALOX15). nih.govmdpi.com Upon identifying a target, subsequent research must focus on elucidating the molecular mechanism of action. Techniques such as X-ray crystallography could reveal the binding mode of the compound within the active site of its target enzyme, providing a molecular basis for its inhibitory activity, similar to how the crystal structure was solved for a multi-target ligand bound to butyrylcholinesterase. nih.gov

Exploration of this compound as a Foundation for Multi-Target Ligands

The traditional "one molecule, one target" paradigm is often insufficient for treating complex, multifactorial diseases like Alzheimer's. mdpi.com This has led to the rise of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. mdpi.comnih.gov The scaffold of this compound, with its distinct indole and phenylmethanol moieties, is an ideal starting point for designing such MTDLs.

The indole core and the phenyl ring can be independently functionalized to optimize binding to different targets. For instance, research has shown that indole-based derivatives can be designed to dually inhibit both AChE and BACE1, a promising strategy for Alzheimer's treatment. rsc.orgresearchgate.net Similarly, other heterocyclic scaffolds have been used to create MTDLs that inhibit both cholinesterases and monoamine oxidases (MAOs), another important target in neurodegeneration. mdpi.com

Future work should focus on using the this compound structure as a template. By synthesizing a library of derivatives with various substitutions on both the indole and phenyl rings, researchers can explore how these modifications affect potency and selectivity against multiple targets. This approach could lead to the development of novel therapeutics with a more holistic efficacy profile for complex diseases.

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling and Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by improving efficiency, accuracy, and speed. researchgate.net These computational tools can be applied to every stage of the research and development process for this compound, from initial design to synthesis.

Furthermore, AI can enhance the development of synthetic routes. Machine learning algorithms can analyze vast datasets of chemical reactions to predict the optimal conditions and reagents for synthesizing a target molecule, making the process faster and more efficient. youtube.com By applying these AI and ML techniques, researchers can accelerate the exploration of this compound's therapeutic potential, streamline the design of improved derivatives, and optimize their production. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-(1H-Indol-5-yl)phenyl)methanol, and how can reaction conditions be optimized?

- Methodology : A common approach involves reducing a precursor aldehyde (e.g., 3-(1H-Indol-5-yl)benzaldehyde) using NaBH₄ in methanol or ethanol at 0–25°C. For example, in related indole-methanol derivatives, NaBH₄ reduction of aldehydes yielded alcohols with >80% purity after purification via flash column chromatography .

- Optimization : Adjusting stoichiometry (e.g., 1.2–1.5 equivalents of NaBH₄) and reaction time (2–6 hours) can minimize side products like over-reduction or oxidation. Monitoring via TLC or LC-MS is critical .

Q. How is the structure of this compound validated experimentally?

- Analytical Techniques :

- ¹H/¹³C NMR : Key peaks include the indolic NH (~10–11 ppm), aromatic protons (6.5–8.5 ppm), and the methanol -CH₂OH group (4.5–5.0 ppm). ¹³C NMR confirms the quaternary carbon at the indole-phenyl junction (~140 ppm) .

- HR-ESI-MS : The molecular ion [M+H]⁺ should match the exact mass (e.g., calculated for C₁₅H₁₃NO: 223.0997). Discrepancies >5 ppm warrant reanalysis .

Q. What purification methods are effective for isolating this compound?

- Chromatography : Silica gel flash chromatography with ethyl acetate/hexane (3:7) resolves polar byproducts. For challenging separations, reverse-phase HPLC (C18 column, methanol/water gradient) improves purity .

- Recrystallization : Ethanol or dichloromethane/hexane mixtures yield crystalline forms suitable for X-ray diffraction (if crystals form) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in NMR assignments for this compound?

- X-ray Diffraction : Using programs like SHELXL, single-crystal analysis provides bond lengths/angles, confirming the indole-phenyl linkage and methanol group orientation. For example, C–O bond lengths ~1.42 Å validate the alcohol moiety .

- Contradictions : If NMR suggests rotational isomerism (e.g., split peaks), crystallography can identify dominant conformers or disorder .

Q. What strategies mitigate discrepancies between theoretical and experimental spectroscopic data?

- Troubleshooting :

| Issue | Potential Cause | Solution |

|---|---|---|

| Extra MS peaks | Impurities or adducts | Repurify; use softer ionization (APCI instead of ESI) |

| Broad NMR signals | Hydrogen bonding or tautomerism | Acquire spectra in DMSO-d₆ or at elevated temperatures |

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?

- Modifications :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -Cl at indole C4) enhances metabolic stability but may reduce solubility.

- Bioisosteres : Replacing the methanol with a phosphonate group (e.g., diethyl phosphonate) improves resistance to oxidation, as seen in indole-based drug analogs .

- Assays : Test derivatives in enzyme inhibition (e.g., kinases) or cellular uptake models, correlating logP values with activity .

Q. What are the safety and waste management protocols for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.